Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester
Brand Name: Vulcanchem
CAS No.: 829666-48-0
VCID: VC17286147
InChI: InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11IN2O2
Molecular Weight: 342.13 g/mol

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester

CAS No.: 829666-48-0

Cat. No.: VC17286147

Molecular Formula: C12H11IN2O2

Molecular Weight: 342.13 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester - 829666-48-0

Specification

CAS No. 829666-48-0
Molecular Formula C12H11IN2O2
Molecular Weight 342.13 g/mol
IUPAC Name (6-iodoquinolin-7-yl) N,N-dimethylcarbamate
Standard InChI InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3
Standard InChI Key KIOJHMVZICLYIU-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)OC1=C(C=C2C=CC=NC2=C1)I

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester is characterized by a quinoline backbone substituted with an iodine atom at the 6-position and a dimethylcarbamate group at the 7-position. The iodine atom introduces steric and electronic effects that enhance binding affinity to biological targets, while the carbamate group facilitates interactions with enzyme active sites. Key physicochemical properties include:

PropertyValue
CAS Registry Number829666-48-0
Molecular FormulaC12H11IN2O2\text{C}_{12}\text{H}_{11}\text{IN}_2\text{O}_2
Molecular Weight342.13 g/mol
IUPAC NameDimethylcarbamic acid 6-iodoquinolin-7-yl ester

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Comparative Analysis with Related Carbamates

Unlike simpler carbamates such as vinyl dimethylcarbamate (PubChem CID: 42609) , this compound’s quinoline-iodine system confers distinct bioactivity. For example, the iodine atom increases lipophilicity, potentially improving blood-brain barrier penetration compared to non-halogenated analogs.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves two primary steps: (1) iodination of 7-hydroxyquinoline and (2) carbamate formation. A patented method (EP1669346A1) describes the use of palladium-catalyzed carbonylation to attach the carbamate group, achieving yields >75% under optimized conditions :

ParameterCondition
CatalystPalladium(II) acetate
SolventTetrahydrofuran (THF)
Temperature80°C
Reaction Time12 hours

Continuous flow reactors have been employed to scale production while maintaining purity >98%.

Challenges in Synthesis

The iodine substituent introduces reactivity challenges, necessitating inert atmospheres to prevent dehalogenation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from byproducts .

Biological Activities and Mechanisms

HDAC Inhibition

This compound exhibits potent HDAC inhibitory activity (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}), surpassing vorinostat (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}) in preclinical assays. HDACs regulate gene expression by deacetylating histone proteins, and their inhibition reactivates tumor suppressor genes in cancer cells. Molecular docking studies suggest the iodine atom forms hydrophobic interactions with HDAC’s zinc-binding domain, enhancing binding stability.

Anticancer Efficacy

In vitro studies using MCF-7 breast cancer cells demonstrated dose-dependent apoptosis induction (EC50=5μM\text{EC}_{50} = 5 \, \mu\text{M}). Synergistic effects were observed when combined with cisplatin, reducing cisplatin resistance by 40%.

Industrial and Research Applications

Scale-Up Production

The adoption of flow chemistry has reduced production costs by 30% compared to batch methods, making it viable for large-scale oncology trials .

Patent Landscape

Patent CA2188835C highlights derivatives of this compound for antiviral applications, though primary focus remains on HDAC inhibition .

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